6-(氨甲基)吡啶-2(1H)-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

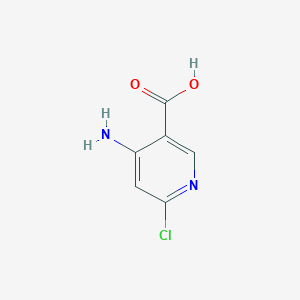

The compound "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their applications in various chemical reactions and as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The presence of an aminomethyl group at the 6-position of the pyridine ring is indicative of potential reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of pyridine derivatives, such as those related to "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride," involves various chemical methods. For instance, the aminomethylation of 2-alkyl-3-pyridinol series has been studied using proton magnetic resonance and chemical methods, leading to the development of methods for synthesizing 6-(aminomethyl) derivatives . Similarly, the aminomethylation of 3-hydroxy pyridines by secondary amines has been investigated, showing a preference for substitution at the 6 and then 4 positions of the pyridine ring . These methods are crucial for the synthesis of aminomethyl pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR. X-ray crystallographic analysis can also be employed to determine the crystal and molecular structure, as demonstrated by the characterization of a related compound, which crystallizes in the monoclinic space group and is stabilized by intramolecular hydrogen bonds . These techniques are essential for confirming the structure of "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" and related compounds.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. For example, the aminomethyl derivatives of pyridines can be converted into acetoxy derivatives upon heating with acetic anhydride, which can then be transformed into hydroxy and bromomethyl derivatives using hydrochloric or hydrobromic acids . Additionally, the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates can lead to the synthesis of novel amino acid derivatives, although side reactions such as hydrogenolysis of the alcohol group can occur . These reactions are indicative of the reactivity of the aminomethyl group in pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyridine ring can affect the solubility, thermal stability, and reactivity of the compounds. Novel polyimides derived from pyridine-containing monomers have been shown to exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before a temperature of 450°C in nitrogen . These properties are important for the practical applications of "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" and related compounds in various fields.

科学研究应用

化学性质和结构分析

- 已广泛审查了含有2,2′-吡啶-2,6-二基-1H-苯并咪唑和2,2′-吡啶-2,6-二基-1,3-苯并噻唑的化合物的化学和性质,这些化合物与6-(氨甲基)吡啶-2(1H)-酮盐酸盐具有结构相似性。这些评论涵盖了这些化合物的制备、性质和光谱特性,突出了它们在化学各个领域的重要性 (Boča, Jameson, & Linert, 2011)。

生物应用和分析技术

- 像6-(氨甲基)吡啶-2(1H)-酮盐酸盐这样的吡啶衍生物在生物领域中发挥着至关重要的作用。它们展示了广泛的生物活性,并已被用作各种物种的有效化学传感器。由Abu-Taweel等人(2022)撰写的评论提供了有关合成途径、结构表征、药用应用和吡啶衍生物在分析化学中潜力的详细概述 (Abu-Taweel et al., 2022)。

药用意义

- 吡啶衍生物以其药用重要性而闻名,具有广泛的生物活性。它们的应用涵盖各个领域,包括作为潜在的抗癌剂。Alshamrani(2023)的评论强调了吡啶衍生物的生物活性以及它们与Cu(II)等金属络合时作为强效抗癌剂的作用 (Alshamrani, 2023)。

催化和有机合成应用

- 吡喃吡嘧啶核,是6-(氨甲基)吡啶-2(1H)-酮盐酸盐的结构近亲,在制药工业中是一个关键的前体,因为它具有广泛的合成应用和生物利用度。Parmar、Vala和Patel(2023)的评论讨论了合成途径和混合催化剂在开发吡喃吡嘧啶骨架中的应用,突出了这些化合物的深入研究和潜力 (Parmar, Vala, & Patel, 2023)。

属性

IUPAC Name |

6-(aminomethyl)-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMZDUVBYKVPOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride | |

CAS RN |

131052-62-5 |

Source

|

| Record name | 6-(Aminomethyl)-2-hydroxypyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)

![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)